Cas no 1189460-62-5 (Trimethoprim-d9 (Major))

Trimethoprim-d9 (Major) structure
Trimethoprim-d9 (Major) structure
Product Name:Trimethoprim-d9 (Major)
CAS No:1189460-62-5
MF:C14H9D9N4O3
MW:299.3732
MDL:MFCD09841385
CID:1061553
PubChem ID:329754195
Update Time:2024-11-03

Trimethoprim-d9 (Major) Chemical and Physical Properties

Names and Identifiers

    • Trimethoprim-d9 (Major)
    • Trimethoprim-d9
    • 2,4-Diamino-5-(3,4,5-tri(methoxy-d3)benzyl)pyrimidine
    • 5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine
    • 1189460-62-5
    • DTXSID10662219
    • CS-0129472
    • G13643
    • HY-B0510S
    • Trimethoprim D9
    • MS-24311
    • Trimethoprim-d9, VETRANAL(TM), analytical standard
    • TRIMETHOPRIM-D9 MAJOR
    • 5-{[3,4,5-tri(?H?)methoxyphenyl]methyl}pyrimidine-2,4-diamine
    • MDL: MFCD09841385
    • Inchi: InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1D3,2D3,3D3
    • InChI Key: IEDVJHCEMCRBQM-GQALSZNTSA-N
    • SMILES: [2H]C([2H])([2H])Oc1cc(cc(c1OC([2H])([2H])[2H])OC([2H])([2H])[2H])Cc2cnc(nc2N)N

Computed Properties

  • Exact Mass: 299.19400
  • Monoisotopic Mass: 299.19438116g/mol
  • Isotope Atom Count: 9
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 210-212°C
  • Boiling Point: 526.0±60.0 °C at 760 mmHg
  • Flash Point: 271.9±32.9 °C
  • Stability/Shelf Life: Temperature Sensitive
  • PSA: 106.97000
  • LogP: 1.11780
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

Trimethoprim-d9 (Major) Security Information

Trimethoprim-d9 (Major) Pricemore >>

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